4,4-Diethylazetidin-2-one
Overview
Description
4,4-Diethylazetidin-2-one is a member of the azetidinone family, which is characterized by a four-membered lactam ring. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, which are widely used in the treatment of bacterial infections. The presence of two ethyl groups at the 4-position of the azetidinone ring distinguishes it from other azetidinones, potentially imparting unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the dialkylation of ethyl cyanoacetate followed by reduction and hydrolysis steps . The reaction conditions often include the use of sodium hydride in anhydrous tetrahydrofuran, followed by the addition of ethyl iodide at low temperatures. The resulting product is then subjected to further chemical transformations to yield 4,4-Diethylazetidin-2-one.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The Staudinger reaction remains a cornerstone in the industrial synthesis of azetidinones due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidinone ring can undergo substitution reactions, particularly at the nitrogen atom or the 4-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4,4-Diethylazetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex β-lactam derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for new antibiotic drugs.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4,4-Diethylazetidin-2-one involves its interaction with specific molecular targets. In the context of its potential antibacterial activity, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics. The presence of the diethyl groups may influence its binding affinity and specificity .
Comparison with Similar Compounds
- 4-Methylazetidin-2-one
- 4-Propylazetidin-2-one
- 3-Methylazetidin-2-one
Comparison: 4,4-Diethylazetidin-2-one is unique due to the presence of two ethyl groups at the 4-position, which can influence its chemical reactivity and biological activity. Compared to 4-methylazetidin-2-one or 4-propylazetidin-2-one, the diethyl substitution may result in different steric and electronic effects, potentially leading to distinct properties and applications .
Properties
IUPAC Name |
4,4-diethylazetidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(4-2)5-6(9)8-7/h3-5H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYXBAULRMVUTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)N1)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312533 | |
Record name | 4,4-Diethyl-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89894-89-3 | |
Record name | 4,4-Diethyl-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89894-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Diethyl-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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